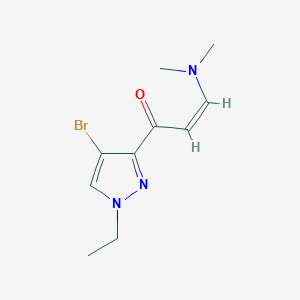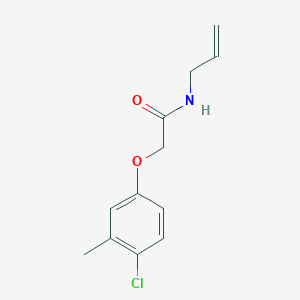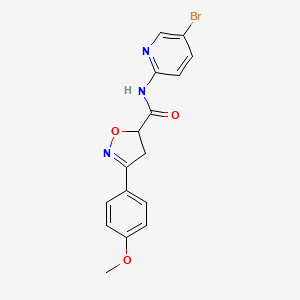
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)-2-propen-1-one
Vue d'ensemble
Description
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)-2-propen-1-one, also known as BRD7379, is a small molecule inhibitor that has gained significant attention in the field of scientific research. This compound is widely used in various studies, including cancer research, due to its unique properties.
Mécanisme D'action
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)-2-propen-1-one acts as an inhibitor of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a crucial role in the regulation of gene expression. By inhibiting BRD4, 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)-2-propen-1-one disrupts the transcriptional machinery of cancer cells, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)-2-propen-1-one has been shown to have several biochemical and physiological effects. It has been found to induce G1 cell cycle arrest in cancer cells, leading to the inhibition of their growth. Additionally, 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)-2-propen-1-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)-2-propen-1-one has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)-2-propen-1-one in lab experiments is its specificity towards BRD4. This allows researchers to study the role of BRD4 in various biological processes, including cancer development and progression. However, one of the limitations of using 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)-2-propen-1-one is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the use of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)-2-propen-1-one in scientific research. One potential direction is the development of more potent and selective inhibitors of BRD4. Additionally, the use of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)-2-propen-1-one in combination with other drugs could enhance its therapeutic potential in the treatment of cancer and other diseases. Finally, further studies are needed to elucidate the precise mechanisms underlying the anti-inflammatory effects of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)-2-propen-1-one, which could lead to the development of more effective anti-inflammatory drugs.
Conclusion:
In conclusion, 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)-2-propen-1-one is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its unique properties. Its specificity towards BRD4 makes it a valuable tool for studying the role of this protein in various biological processes, including cancer development and progression. Furthermore, its anti-inflammatory properties make it a potential candidate for the treatment of various inflammatory diseases. While there are limitations to its use in lab experiments, the future directions for the development and use of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)-2-propen-1-one are promising.
Applications De Recherche Scientifique
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)-2-propen-1-one has been extensively used in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells by targeting specific proteins and enzymes involved in the cell cycle and apoptosis. Additionally, 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)-2-propen-1-one has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
(Z)-1-(4-bromo-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-4-14-7-8(11)10(12-14)9(15)5-6-13(2)3/h5-7H,4H2,1-3H3/b6-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTSHNXQERRPRH-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)C=CN(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)/C=C\N(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4657002.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4657023.png)

![2-(3-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4657029.png)
![2-(3-pyridinyl)-7-[2-(2-thienyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4657034.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-cyano-4,5-diphenyl-2-furyl)acetamide](/img/structure/B4657040.png)
![5-(5-chloro-2-thienyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4657045.png)
![5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide](/img/structure/B4657048.png)


![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4657060.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4657090.png)
![2-({[4-(3-chlorophenyl)-1-piperazinyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4657095.png)